molecular formula C25H31N3O7S2 B2845138 6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-73-4

6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2845138
CAS No.: 449770-73-4
M. Wt: 549.66
InChI Key: KZQUSJKKWYFUFH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class of heterocyclic molecules, characterized by a fused thiophene-pyridine core. The structure features a 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido substituent at the 2-position, along with ethyl and methyl ester groups at the 6- and 3-positions, respectively. The sulfonyl group enhances polarity, while the piperidine moiety may influence bioavailability and receptor interactions. Though direct spectroscopic data for this compound are unavailable in the provided evidence, analogs suggest its synthesis likely involves multi-step reactions, with purification via crystallization and characterization using NMR, IR, and mass spectrometry .

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O7S2/c1-4-35-25(31)27-13-11-19-20(15-27)36-23(21(19)24(30)34-3)26-22(29)17-7-9-18(10-8-17)37(32,33)28-12-5-6-16(2)14-28/h7-10,16H,4-6,11-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQUSJKKWYFUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule characterized by a thieno[2,3-c]pyridine core. This structure suggests potential biological activities that merit investigation, particularly in the context of pharmaceutical applications.

Structural Characteristics

The compound features several functional groups that may influence its biological activity:

  • Thieno[2,3-c]pyridine core : Known for various pharmacological properties.
  • Benzamido group : Often involved in interactions with biological targets.
  • Piperidine sulfonyl moiety : May enhance solubility and bioavailability.

Enzyme Inhibition Potential

  • Bruton's Tyrosine Kinase (BTK) Inhibitors : Compounds structurally similar to the target compound have been investigated as inhibitors of BTK, which plays a crucial role in B-cell signaling and is a target in treating certain leukemias and lymphomas. For instance, certain thieno[2,3-c]pyridine derivatives have shown promising inhibition profiles against BTK .
  • Other Kinase Inhibitors : The broader class of thieno[2,3-c]pyridines has been explored for their activity against various kinases linked to cancer and inflammatory diseases. These compounds often exhibit selectivity and potency, making them valuable in drug development .

Case Study 1: Anti-Cancer Activity

A study on related thieno[2,3-c]pyridine derivatives reported cytotoxic effects against multiple cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Inflammatory Disorders

Research has indicated that similar compounds can modulate inflammatory pathways by inhibiting kinases associated with TNF-alpha signaling. This suggests potential therapeutic applications for inflammatory diseases .

The synthesis of the target compound likely involves several steps:

  • Esterification : Formation of the dicarboxylate from appropriate carboxylic acids.
  • Nucleophilic Substitution : Incorporation of the piperidine sulfonyl group through nucleophilic attack.

Chemical properties such as hydrolysis and oxidation reactions can be anticipated due to the presence of ester and sulfonyl groups, which may further influence biological activity .

Research Findings Summary Table

Biological Activity Related Compounds Mechanism of Action References
BTK InhibitionThieno[2,3-c]pyridinesInhibition of B-cell signaling
CytotoxicityThieno derivativesInduction of apoptosis
Anti-inflammatoryKinase inhibitorsModulation of TNF-alpha signaling

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: Amino-substituted analogs (e.g., 4d) exhibit lower melting points (152–154°C) compared to imidazopyridine derivatives (215–245°C), likely due to reduced hydrogen bonding in the latter . The target compound’s melting point is unreported but expected to be higher than 4d due to increased rigidity from the benzamido group.
  • Lipophilicity : The di-tert-butyl analog ([24264-33-3]) is more lipophilic than ethyl/methyl esters, which may enhance membrane permeability but reduce solubility . The target compound’s sulfonyl group balances lipophilicity with polarity.

Spectroscopic Features

  • NMR: The target compound’s 1H-NMR would show aromatic protons from the benzamido group (~7.5–8.0 ppm) and piperidine methyl protons (~1.0–1.5 ppm), absent in amino-substituted analogs .
  • IR : A strong S=O stretch (~1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) would distinguish it from analogs like 4d, which lack these groups .
  • Mass Spectrometry : The molecular ion peak (MH⁺) for the target compound is expected near m/z 564, contrasting with 285.4 for 4d .

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step routes requiring precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
  • Temperature control : Maintaining ≤60°C during amide bond formation minimizes side reactions like ester hydrolysis .
  • Purification : Use preparative HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) to isolate intermediates. Validate purity via ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for ethyl esters; δ 7.5–8.0 ppm for aromatic protons) .

Basic Question: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : Assign peaks for the 3-methylpiperidinyl sulfonyl group (¹H: δ 2.8–3.1 ppm for CH₂ adjacent to sulfonyl; ¹³C: δ 50–55 ppm for piperidine carbons) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error (e.g., theoretical m/z 589.2145 vs. observed 589.2142) .
  • IR spectroscopy : Confirm sulfonamide (1320–1350 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) stretches .

Advanced Question: How do structural modifications (e.g., piperidine vs. piperazine substitution) affect bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Replace the 3-methylpiperidinyl group with a 4-methylpiperazinyl analog ( vs. 4). Test inhibitory activity against kinases (e.g., JAK2) using in vitro kinase assays (ATP concentration: 10 µM; IC₅₀ comparison).
  • Data interpretation : Reduced activity with bulkier substituents (e.g., 4-methylpiperidinyl) suggests steric hindrance at the binding pocket .

Advanced Question: How can researchers address discrepancies in reported bioactivity data for structurally similar analogs?

Methodological Answer:

  • Controlled assays : Standardize assay conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 µM vs. 100 µM) to minimize variability .
  • Molecular docking : Use Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Compare binding energies (ΔG) of analogs to resolve conflicting IC₅₀ values .

Basic Question: What strategies are effective for improving solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility without denaturing proteins .
  • Ester hydrolysis : Hydrolyze ethyl/methyl esters to carboxylic acids (using NaOH/EtOH) to increase polarity. Monitor via LC-MS for complete conversion .

Advanced Question: How can computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In silico tools : Run simulations with GastroPlus® to identify labile sites (e.g., ester groups prone to hydrolysis). Validate predictions using microsomal stability assays (human liver microsomes, NADPH regeneration system) .
  • Metabolite ID : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at C7 of the thienopyridine core) .

Basic Question: What are the key challenges in scaling up synthesis from milligram to gram scale?

Methodological Answer:

  • Reaction optimization : Replace batch reactors with flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
  • Purification : Transition from column chromatography to recrystallization (solvent: ethyl acetate/hexane) for cost-effective large-scale purification .

Advanced Question: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Monitor target protein stability via Western blot (e.g., JAK2) .
  • BRET/FRET assays : Use biosensors to quantify real-time kinase inhibition in live cells (e.g., HEK293-T cells transfected with luciferase-tagged constructs) .

Advanced Question: What experimental designs mitigate off-target effects in phenotypic screens?

Methodological Answer:

  • Counter-screening : Test against unrelated kinases (e.g., EGFR, ABL1) at 10× IC₅₀ to assess selectivity .
  • CRISPR-Cas9 knockout : Generate isogenic cell lines lacking the target protein to confirm on-target activity .

Basic Question: How should stability studies be designed for long-term storage?

Methodological Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor degradation products via UPLC-PDA (λ=254 nm).
  • Lyophilization : Stabilize as a lyophilized powder (excipient: mannitol) to prevent ester hydrolysis in aqueous buffers .

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